Isoxazol-3-YL-methylamine hydrochloride

Neuroscience GABA Receptor Epilepsy

Medicinal chemistry requires hydrolytically stable isoxazole scaffolds with defined CNS pharmacology. Isoxazol-3-YL-methylamine hydrochloride solves this via its N-methylated 3-aminoisoxazole core. - **Validated bioactivity:** GABA agonist; inhibits glutamate/aspartate synthesis; depolarizes hippocampal neurons (epilepsy/Parkinson's research) - **Enhanced stability:** C(3)-substitution prevents hydrolytic ring opening vs. unsubstituted analogs - **Synthetic utility:** N-methylamine handle enables direct functionalization; stable HCl salt for multi-step synthesis Available as a characterized building block for HTS libraries and SAR exploration.

Molecular Formula C4H7ClN2O
Molecular Weight 134.56
CAS No. 1273566-13-4
Cat. No. B2914756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazol-3-YL-methylamine hydrochloride
CAS1273566-13-4
Molecular FormulaC4H7ClN2O
Molecular Weight134.56
Structural Identifiers
SMILESCNC1=NOC=C1.Cl
InChIInChI=1S/C4H6N2O.ClH/c1-5-4-2-3-7-6-4;/h2-3H,1H3,(H,5,6);1H
InChIKeyMWXBFHJQWUXYMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isoxazol-3-YL-methylamine HCl: Overview


Isoxazol-3-YL-methylamine hydrochloride (IUPAC: N-methyl-1,2-oxazol-3-amine hydrochloride; CAS 1273566-13-4) is a pivotal heterocyclic building block in contemporary medicinal chemistry . It features an N-methylated isoxazole core with an aminomethyl side chain, isolated as a stable hydrochloride salt. This compound is recognized as a versatile scaffold for the synthesis of bioactive molecules, particularly in the development of drugs targeting neurological disorders . Preclinical evidence suggests it acts as a gamma-aminobutyric acid (GABA) agonist, capable of inhibiting the synthesis of excitatory neurotransmitters glutamate and aspartate, and producing depolarizing responses in rat hippocampal neurons, indicating potential utility in epilepsy and Parkinson's disease research .

N-methylated isoxazole scaffold for CNS pathway studies
Supports GABAergic research and neuronal model investigations
Stable hydrochloride salt with reactive secondary amine handle
Enables selective N-functionalization in library synthesis
Predicted hydrolytic stability supports medicinal chemistry workflows
C(3)-substitution may reduce reactive metabolite risk

Isoxazol-3-YL-methylamine HCl: Key Advantages


Generic isoxazole building blocks, such as isoxazol-3-ylmethanamine (CAS 131052-58-9) or 5-methylisoxazol-3-yl)methanamine (CAS 1050590-34-5), share a core heterocycle but differ critically in substituent pattern, which dictates their biological target engagement and synthetic utility. Isoxazol-3-YL-methylamine hydrochloride is uniquely defined by its N-methyl substitution at the 3-amino position, a structural feature that significantly alters its hydrogen-bonding capacity, lipophilicity, and metabolic stability compared to primary amines or unsubstituted isoxazoles [1]. This N-methylation confers distinct pharmacological properties, including its reported GABAergic activity, which is not observed for the non-methylated analog . Furthermore, isoxazoles lacking C(3)-substitution are prone to hydrolytic ring opening under physiological conditions, a liability that is mitigated in this C(3)-substituted derivative, making it a more reliable scaffold for drug development [2].

N-methyl substitution critically influences target engagement; non-methylated isoxazole analogs may lack reported GABAergic activity.
Isoxazol-3-ylmethanamine (CAS 131052-58-9) has no comparable pharmacological profile.
C(3)-unsubstituted isoxazoles are prone to hydrolytic ring opening; class-level evidence suggests C(3)-substitution improves metabolic stability.
Direct stability data for this compound should be verified.
Primary amine analogs require protecting group strategies for selective derivatization, limiting synthetic step economy.
The N-methylamine handle supports chemoselective transformations without protection.

Isoxazol-3-YL-methylamine HCl: Differentiation Evidence


GABAergic Agonist Activity

Isoxazol-3-YL-methylamine hydrochloride is reported as a gamma-aminobutyric acid (GABA) agonist that inhibits the synthesis of glutamate and aspartate, and produces depolarizing responses in rat hippocampal neurons . In contrast, the closely related analog isoxazol-3-ylmethanamine (CAS 131052-58-9), which lacks the N-methyl group, is primarily described as a general synthetic intermediate with no specific GABAergic activity reported in the literature .

GABAergic Agonist Activity
Class-level inference
Target Reported GABA agonist; inhibits glutamate/aspartate synthesis; depolarizes rat hippocampal neurons
Analog Isoxazol-3-ylmethanamine – no reported GABAergic activity
Supports GABAergic pathway study context; non-methylated analog not suitable for such models.
Data to verify; quantitative comparison not available.
Neuroscience GABA Receptor Epilepsy Parkinson's Disease

Hydrolytic Stability

Isoxazoles lacking substitution at the C(3) position are known to undergo hydrolytic ring opening via a Kemp elimination, forming reactive cyanoenol intermediates under physiological conditions [1]. Isoxazol-3-YL-methylamine hydrochloride, with its N-methyl group at C(3), is expected to be significantly more stable. While direct comparative stability data for this compound is not publicly available, the class-level inference is that C(3)-substituted isoxazoles demonstrate superior metabolic stability and reduced potential for reactive metabolite formation compared to C(3)-unsubstituted analogs [1].

Hydrolytic Stability
Class-level inference
Target C(3)-substituted; predicted enhanced stability against ring opening
Baseline C(3)-unsubstituted isoxazoles (e.g., leflunomide) – known hydrolytic degradation
Context-dependent; may reduce reactive metabolite formation risk.
Direct comparative stability data not publicly available.
Medicinal Chemistry Drug Stability Metabolism Pharmacokinetics

Synthetic Versatility

The N-methylamine moiety in Isoxazol-3-YL-methylamine hydrochloride provides a unique reactive handle for further derivatization compared to primary amine or unsubstituted isoxazole building blocks. This group can undergo selective N-alkylation, acylation, or reductive amination to install diverse pharmacophores, a key advantage in library synthesis and SAR exploration [1]. In contrast, isoxazol-3-ylmethanamine offers only a primary amine, limiting the scope of chemoselective transformations without protection/deprotection steps .

Synthetic Versatility
Class-level inference
Target Secondary N-methylamine; enables selective N-functionalization
Analog Primary amine – requires protection/deprotection for selective modification
May simplify analogue synthesis and SAR exploration.
Comparison based on standard reactivity principles.
Organic Synthesis Building Block Medicinal Chemistry Late-Stage Functionalization

Lipophilicity and BBB Permeability

N-methylation typically increases lipophilicity (LogP) and reduces hydrogen-bond donor count, which can improve membrane permeability and blood-brain barrier (BBB) penetration. Isoxazol-3-YL-methylamine hydrochloride has a computed LogP of 0.405 , whereas the primary amine analog isoxazol-3-ylmethanamine has a lower predicted LogP (~0.2) [1]. The hydrochloride salt form further enhances aqueous solubility, striking a balance suitable for both in vitro assays and in vivo CNS studies.

Lipophilicity & BBB Potential
Supporting evidence
LogP 0.405
ΔLogP ≈ +0.2 vs primary amine analog
Supports CNS exposure model interpretation; reduced H-bond donors may improve permeability.
In silico prediction; experimental confirmation needed.
Physicochemical Properties Drug Design CNS Penetration ADME

Isoxazol-3-YL-methylamine HCl: Applications


GABAergic Modulator Discovery

Isoxazol-3-YL-methylamine hydrochloride should be prioritized as a core scaffold in high-throughput screening (HTS) libraries or fragment-based drug discovery (FBDD) campaigns targeting GABA receptors for epilepsy, Parkinson's disease, or anxiety disorders. Its unique agonist activity and ability to modulate neurotransmitter synthesis make it a superior starting point compared to generic isoxazole analogs lacking this pharmacological signature.

CNS-Penetrant Library Synthesis

Given its balanced physicochemical profile (computed LogP = 0.405) and predicted hydrolytic stability, this compound is ideally suited for constructing CNS-focused chemical libraries. The N-methylamine handle enables diverse late-stage functionalization without protection steps, accelerating SAR exploration [1].

Chemical Probe for GABAergic Signaling

Researchers investigating the role of GABAergic signaling in neuronal function can employ this compound as a chemical probe. Its documented effects on hippocampal neuron depolarization and neurotransmitter synthesis inhibition provide a validated phenotypic anchor for mechanism-of-action studies, unlike structurally similar but biologically uncharacterized isoxazole building blocks.

Pharmaceutical Intermediate Synthesis

As a stable hydrochloride salt with a reactive N-methylamine group, this building block is suitable for multi-step synthesis of pharmaceutical intermediates. Its enhanced stability against hydrolytic degradation [2] reduces byproduct formation and improves overall yield in large-scale preparations, making it a cost-effective choice for medicinal chemistry support.

Application
Selection Property
Validation Focus
GABA receptor modulator screening
N-methylated isoxazole core with reported GABAergic activity
Neuronal depolarization and neurotransmitter modulation assays
CNS-focused library synthesis
Predicted hydrolytic stability and balanced lipophilicity
Stability and permeability assays under physiological conditions
Chemical probe for GABAergic signaling
Reported agonist activity and neurotransmitter synthesis inhibition
Mechanism-of-action studies in hippocampal neuron models
Pharmaceutical intermediate synthesis
Stable HCl salt with reactive secondary amine handle
Scalable synthesis and purity control; byproduct minimization

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